Poly(L-lactide-co-D,L-lactide)

Vue d'ensemble

Description

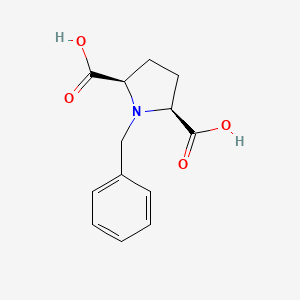

Poly(L-lactide-co-D,L-lactide) (PDLLA) is a biodegradable thermoplastic aliphatic polyester synthesized from both enantiomers (D and L) of lactic acid . It is typically used to fabricate medical devices that predictably degrade over years in physiological conditions . The well-researched release profile also allows for drug-release functionalization with calculable results .

Synthesis Analysis

The synthesis of PDLLA involves ring-opening polymerization at different feed ratios of L- to D-lactides . The synthesis conditions of PDLLA were optimized to increase the yield and improve the copolymer properties . The synthetic process was evaluated by varying the molar ratio of the monomers and polymerization time .Molecular Structure Analysis

The molecular structure of PDLLA is determined by the ratio of enantiomers used. These differing forms yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PDLLA include ring-opening polymerization of cyclic ester monomers . Changes in the polymerization time and feed ratio resulted in the difference in the LA and CL content, which, in turn, caused the PDLLA to exhibit different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of PDLLA are influenced by the ratio of enantiomers used. Different forms of PDLLA yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation . The compatibility and thermal and structural properties of the PLLA/PLDLA-m blends were investigated by differential scanning calorimetry (DSC) and field emission scanning electron microscopy (FE-SEM) in detail .Applications De Recherche Scientifique

Tissue Engineering

Poly(L-lactide-co-D,L-lactide) (PLDLLA) is prominently utilized in biomedical applications, particularly in tissue engineering. A study by Ghaffari-Bohlouli et al. (2019) evaluated PLDLLA/poly(acrylic acid) blend films and their nanofibers, finding significant promise in tissue engineering due to their favorable miscibility, hydrophilicity, and cellular viability (Ghaffari-Bohlouli et al., 2019).

Morphology Control in Biomedical Applications

Sarazin and Favis (2003) investigated poly(L-lactide)/polystyrene blends, demonstrating control over porosity in poly(L-lactide) materials. This finding is significant for creating structures with interconnected porosity, which is crucial in various biomedical applications (Sarazin & Favis, 2003).

Stereocomplexation in Biomaterials

Tsuji (2005) highlighted the role of stereocomplexation between enantiomeric poly(L-lactide) and poly(D-lactide) in enhancing the mechanical, thermal-resistance, and hydrolysis-resistance of PLA-based materials. This improvement opens new pathways for creating advanced biomaterials, such as hydrogels and drug delivery systems (Tsuji, 2005).

Biocompatibility and Cytotoxicity in Biomedical Applications

Parwe et al. (2017) focused on the biocompatibility and non-toxicity of poly(L-lactide) (PLLA), essential for biomedical uses. The study demonstrated that high molecular weight PLLA synthesized with biocompatible initiators like Zinc l-Proline showed promising results in in vitro studies, highlighting its suitability for biomedical applications (Parwe et al., 2017).

Polymer Blends for Biomedical and Engineering Applications

Nofar et al. (2019) reviewed the synthesis and properties of poly(lactic acid) blends, including those with poly(L-lactide) and poly(D-lactide). These blends are crucial for enhancing the mechanical properties and processing capabilities of PLA, making it a viable option for both biomedical and engineering applications (Nofar et al., 2019).

Synthesis and Applications in Drug Delivery

Avgoustakis (2005) discussed the synthesis and biomedical applications of Poly(lactide-co-glycolide) (PLGA), including its use in drug delivery systems. The controlled degradation and biocompatibility of PLGA make it an excellent material for sustained drug release and targeted delivery (Avgoustakis, 2005).

Mécanisme D'action

Target of Action

Poly(L-lactide-co-D,L-lactide) (PDLLA) is a biodegradable thermoplastic aliphatic polyester . It is primarily targeted for use in biomedical research devices, such as implants, sutures, prosthetic devices, scaffolds for tissue engineering applications, micro and nanoparticles . It is also utilized in drug delivery research, such as in the synthesis and application of polymer-drug conjugates .

Mode of Action

PDLLA is synthesized from both enantiomers (D and L) of lactic acid . Due to the ester linkages found in the polymer backbone, these copolymers are able to degrade via hydrolysis . Depending on the ratio of enantiomers used, different forms of PDLLA can be obtained . These differing forms yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation .

Biochemical Pathways

The primary biochemical pathway involved in the action of PDLLA is hydrolysis . The ester linkages in the polymer backbone of PDLLA degrade via hydrolysis, leading to the breakdown of the polymer . This degradation process is crucial for the biodegradability of PDLLA, making it suitable for use in biomedical applications where the material is expected to degrade over time .

Pharmacokinetics

The pharmacokinetics of PDLLA are largely dependent on its physical properties, such as its degree of crystallinity, thermal transitions, solubility, and rates of degradation . These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of PDLLA.

Result of Action

The primary result of PDLLA’s action is its ability to degrade over time via hydrolysis . This makes it an ideal material for use in biomedical applications where a temporary scaffold or implant is needed. For example, in tissue engineering, PDLLA can provide a temporary structure for cells to grow and form new tissue, and then degrade once the new tissue is established .

Action Environment

The action of PDLLA can be influenced by various environmental factors. For instance, the rate of hydrolysis and thus the rate of degradation can be influenced by factors such as pH and temperature . Furthermore, the physical properties of PDLLA, such as its degree of crystallinity and thermal transitions, can also be influenced by environmental conditions . Therefore, the action, efficacy, and stability of PDLLA can vary depending on the specific environmental conditions it is exposed to.

Orientations Futures

The future directions for PDLLA include its use in drug delivery research, such as in the synthesis and application of polymer-drug conjugates . The in vitro SNL 76/7 fibroblast cells cultivation onto the surface of the blend with 10% wt. of PAAc revealed that this sample is a promising candidate for tissue engineering applications .

Propriétés

IUPAC Name |

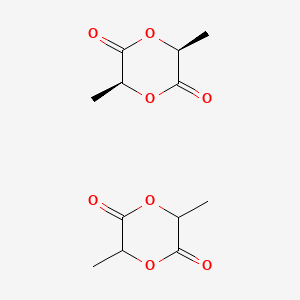

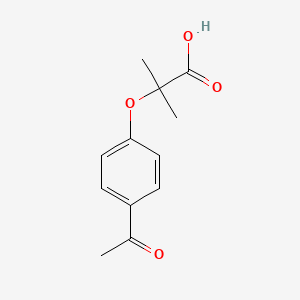

3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4/c2*1-3-5(7)10-4(2)6(8)9-3/h2*3-4H,1-2H3/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPGQABHIMQKV-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52305-30-3 | |

| Details | Compound: 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52305-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52305-30-3 | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of poly(ethylene glycol) (PEG) affect the properties of PLDLLA fibers?

A1: Incorporating PEG into PLDLLA fibers leads to a reduction in fiber diameter, potentially down to 700 nm []. This addition also significantly impacts the fiber's hydrophilicity, decreasing the water contact angle. At a 60/40 weight ratio of PLDLLA/PEG, the water contact angle approaches zero, indicating high wettability [].

Q2: Does the manufacturing process influence the mechanical properties of PLDLLA?

A2: Yes, the manufacturing method significantly influences the mechanical properties of PLDLLA. Studies comparing injection molding and compression molding of a PLDLLA/Poly(L-lactide-co-ε-caprolactone) blend revealed distinct differences in mechanical behavior, highlighting the importance of considering the manufacturing process during material selection for specific applications [].

Q3: How does the sterilization method affect the properties of PLDLLA?

A3: Ethylene oxide (EtO) sterilization has a minimal impact on the physical and mechanical properties of PLDLLA, with only a slight decrease in molecular weight and inherent viscosity observed []. In contrast, electron beam (e-beam) irradiation sterilization causes a substantial immediate decrease in inherent viscosity and molecular weight, affecting the material's long-term strength retention [].

Q4: How does PLDLLA compare to titanium in terms of mechanical properties for bone fixation?

A4: While PLDLLA has significantly lower stiffness than titanium (approximately 6%), it can achieve comparable mechanical stability in applications like mandibular fracture fixation []. This is possible by optimizing the design and dimensions of the PLDLLA implant to compensate for the lower stiffness [].

Q5: How does the addition of β-tricalcium phosphate (β-TCP) influence the properties of PLDLLA scaffolds?

A5: Incorporating β-TCP into PLDLLA through electrospinning creates hybrid meshes with enhanced mechanical properties and bioactivity []. The addition of β-TCP influences fiber diameter and morphology, leading to a porous structure beneficial for cell integration and proliferation [].

Q6: What is the biocompatibility of PLDLLA?

A6: PLDLLA exhibits good biocompatibility, supported by in vitro and in vivo studies. Human bone marrow cells cultured on PLDLLA plates demonstrate good viability, proliferation, and extracellular matrix production, indicating the material's ability to support bone cell function [].

Q7: How does PLDLLA degrade in vivo?

A7: PLDLLA undergoes hydrolysis in vivo, leading to the breakdown of the polymer chains into lactic acid, which is naturally metabolized by the body []. The degradation rate depends on factors like molecular weight, crystallinity, and the presence of additives [].

Q8: Does surface modification affect the tissue response to PLDLLA implants?

A9: Surface modification can influence the tissue response to PLDLLA. For instance, coating PLDLLA fiber meshes with a positively charged plasma-polymerized allylamine layer enhances cell integration and reduces the inflammatory response in vivo [].

Q9: Can PLDLLA be used for drug delivery applications?

A10: Yes, PLDLLA is widely explored for drug delivery due to its biodegradability and biocompatibility. It enables controlled drug release over extended periods, as demonstrated by the development of PLDLLA microcapsules loaded with pentamidine [] and gentamicin-releasing systems for local antibiotic therapies [].

Q10: How does the choice of solvent affect the properties of PLDLLA microcapsules for drug delivery?

A11: The solvent used in the fabrication of PLDLLA microcapsules significantly impacts their morphology, encapsulation efficiency, and drug release profile. Studies using different solvent mixtures, such as dichloromethane with acetone, methanol, or DMSO, revealed variations in particle size, surface morphology, and drug release kinetics [].

Q11: Can the drug release profile from PLDLLA be controlled?

A12: Yes, modifying the composition of PLDLLA-based drug delivery systems enables control over drug release profiles. Incorporating inorganic fillers like calcium hydrogen phosphate or calcium sulfate dihydrate into PLDLLA matrices can modulate the release kinetics of drugs like gentamicin [].

Q12: Can PLDLLA be combined with other materials to create functionally graded membranes for tissue regeneration?

A13: Yes, PLDLLA can be electrospun with other polymers to form functional layers on membranes for enhanced tissue regeneration. For example, combining a PDLLA-PDGF (platelet-derived growth factor) layer with a PDLLA-MTZ (metronidazole) layer on a collagen membrane promotes tissue regeneration while preventing infection in alveolar ridge regeneration [].

Q13: Has PLDLLA been used in clinical applications?

A14: Yes, PLDLLA has been clinically applied in various forms, including resorbable plates and screws for bone fixation [, ], interbody fusion cages for spinal surgery [, , , , ], and craniofacial reconstruction implants [].

Q14: What are the long-term outcomes of using PLDLLA implants?

A14: Long-term clinical studies evaluating PLDLLA implants are limited. While initial results are promising, further research is needed to assess the long-term efficacy, biocompatibility, and potential for complications, such as implant migration or foreign body reactions, over extended periods.

Q15: Are there specific challenges associated with the use of PLDLLA in transforaminal lumbar interbody fusion (TLIF)?

A16: Studies comparing PLDLLA cages to carbon fiber cages in TLIF procedures have reported a higher incidence of nonunion and cage migration with PLDLLA, suggesting the need for further optimization of material properties and implant design to improve long-term outcomes in this specific application [].

Q16: Can PLDLLA combined with recombinant human bone morphogenetic protein-2 (rhBMP-2) promote bone fusion?

A17: Yes, combining PLDLLA implants with rhBMP-2 has demonstrated promising results in promoting bone fusion in both lumbar and cervical spine procedures [, ]. The rhBMP-2 enhances bone formation, potentially compensating for the limited osteoinductive properties of PLDLLA alone [, ].

Q17: Can PLDLLA be used to create scaffolds for bone tissue engineering?

A18: Yes, PLDLLA is a suitable material for fabricating scaffolds for bone tissue engineering due to its biocompatibility and biodegradability. The incorporation of bioceramics like tricalcium phosphate (TCP) into PLDLLA scaffolds can further enhance their mechanical properties and osteoinductivity, promoting bone cell attachment, proliferation, and differentiation [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)